Product packaging for (2,2-Dimethoxyethyl)(diphenyl)phosphane(Cat. No.:CAS No. 24744-62-5)

(2,2-Dimethoxyethyl)(diphenyl)phosphane

Cat. No.: B14691917
CAS No.: 24744-62-5
M. Wt: 274.29 g/mol
InChI Key: UOHLNFHWHICOPG-UHFFFAOYSA-N
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Description

Contextualization within Phosphine (B1218219) Chemistry

Phosphine ligands, with the general formula PR₃, are a critical class of compounds in coordination chemistry and catalysis. They consist of a central phosphorus atom bonded to organic substituents. The electronic and steric properties of these ligands can be finely adjusted by modifying the 'R' groups, which in turn influences the reactivity and selectivity of the metal complexes they form.

Significance of (2,2-Dimethoxyethyl)(diphenyl)phosphane in Modern Synthetic and Materials Science Disciplines

The significance of this compound lies in its potential to enhance catalytic processes and to be a building block in novel materials. As a hemilabile ligand, it can improve the stability and activity of transition metal catalysts used in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. The presence of the ether functionality can also impart unique solubility properties to its metal complexes, potentially allowing for catalysis in a wider range of solvents.

In materials science, phosphine ligands like this compound can be incorporated into polymers or onto solid supports to create heterogeneous catalysts. These materials combine the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. Furthermore, the phosphorus center can be oxidized to a phosphine oxide, which can have applications in materials with interesting photophysical properties or as flame retardants.

Scope and Objectives of the Research Review

This review aims to provide a detailed overview of this compound. The primary objectives are:

To present the known chemical and physical properties of the compound.

To outline the common synthetic routes for its preparation.

To discuss its applications as a ligand in catalysis and its potential uses in materials science.

To provide a clear and concise summary of the current state of knowledge on this specific phosphine ligand.

This article will adhere strictly to the outlined topics to provide a focused and scientifically accurate resource for researchers in academia and industry.

Chemical and Physical Properties

The properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₆H₁₉O₂P
Molecular Weight 274.29 g/mol
CAS Number 24744-62-5
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in common organic solvents like THF, dichloromethane, and toluene.

Synthesis and Manufacturing

The synthesis of this compound typically involves the reaction of a diphenylphosphine (B32561) precursor with a suitable electrophile. A common and effective method is the nucleophilic substitution of an alkyl halide with a diphenylphosphide salt.

A general synthetic scheme, based on the preparation of similar ether-phosphine ligands, is as follows:

Formation of Lithium Diphenylphosphide: Diphenylphosphine is deprotonated using a strong base, such as n-butyllithium (n-BuLi), in an inert solvent like tetrahydrofuran (B95107) (THF) at a low temperature. This reaction forms a solution of lithium diphenylphosphide (LiPPh₂). mdpi.com

Nucleophilic Substitution: The freshly prepared lithium diphenylphosphide solution is then treated with 1-chloro-2,2-dimethoxyethane. The diphenylphosphide anion acts as a nucleophile, displacing the chloride to form the desired this compound product and lithium chloride as a byproduct. mdpi.com

The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the phosphine. After the reaction is complete, the product is isolated by an aqueous workup followed by purification, which may include distillation or column chromatography.

Applications in Chemical Research

The primary application of this compound in chemical research is as a ligand in homogeneous catalysis. Its hemilabile nature makes it particularly useful for reactions that require a delicate balance between catalyst stability and reactivity.

Catalysis

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The hemilabile nature of this compound can be advantageous in these processes by promoting the dissociation of a ligand to open a coordination site for the substrate.

Hydrogenation and Hydroformylation: In rhodium and ruthenium-catalyzed hydrogenation and hydroformylation reactions, this ligand can enhance both the activity and selectivity of the catalyst. The ability of the ether oxygen to reversibly coordinate to the metal center can help to stabilize catalytically active intermediates and prevent catalyst decomposition. researchgate.net

Polymerization: In olefin polymerization catalyzed by late transition metals, the electronic and steric properties of the phosphine ligand can influence the molecular weight and branching of the resulting polymer.

Materials Science

Immobilized Catalysts: this compound can be anchored to solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. This is often achieved by modifying the ligand with a functional group that can react with the support. The resulting immobilized catalysts can be easily separated from the reaction mixture and reused, which is advantageous for industrial processes.

Luminescent Materials: The corresponding phosphine oxide, (2,2-Dimethoxyethyl)(diphenyl)phosphine oxide, can be synthesized by oxidation of the phosphine. Phosphine oxides are known to be useful in the design of organic light-emitting diodes (OLEDs) and other luminescent materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19O2P B14691917 (2,2-Dimethoxyethyl)(diphenyl)phosphane CAS No. 24744-62-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24744-62-5

Molecular Formula

C16H19O2P

Molecular Weight

274.29 g/mol

IUPAC Name

2,2-dimethoxyethyl(diphenyl)phosphane

InChI

InChI=1S/C16H19O2P/c1-17-16(18-2)13-19(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3

InChI Key

UOHLNFHWHICOPG-UHFFFAOYSA-N

Canonical SMILES

COC(CP(C1=CC=CC=C1)C2=CC=CC=C2)OC

Origin of Product

United States

Synthetic Methodologies for 2,2 Dimethoxyethyl Diphenyl Phosphane

Established Synthetic Pathways to (2,2-Dimethoxyethyl)(diphenyl)phosphane

The creation of the crucial phosphorus-carbon bond in this compound is typically achieved through well-documented nucleophilic substitution reactions. These methods are reliable and form the foundation of tertiary phosphine (B1218219) synthesis.

Conventional Synthetic Routes

Two primary conventional routes dominate the synthesis of this phosphine: the reaction involving a pre-formed organometallic Grignard reagent and the alkylation of a metal phosphide (B1233454).

One of the most common approaches involves the reaction of chlorodiphenylphosphine (B86185) with a Grignard reagent. nih.govsemanticscholar.org In this method, 2-bromo-1,1-dimethoxyethane (B145963) is first reacted with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), to form (2,2-dimethoxyethyl)magnesium bromide. This Grignard reagent is then added to a solution of chlorodiphenylphosphine, resulting in a nucleophilic attack on the phosphorus center and displacement of the chloride to form the desired product and magnesium salts.

Alternatively, the synthesis can proceed via the alkylation of a diphenylphosphide salt. nih.gov Diphenylphosphine (B32561) is deprotonated using a strong base like n-butyllithium (n-BuLi) to generate lithium diphenylphosphide (LiPPh₂). This potent nucleophile is then reacted with an electrophilic alkyl halide, such as 2-bromo-1,1-dimethoxyethane. The phosphide anion displaces the bromide ion to yield this compound and lithium bromide as a byproduct.

Table 1: Comparison of Conventional Synthetic Routes
MethodPhosphorus SourceAlkyl SourceTypical SolventKey AdvantageKey Disadvantage
Grignard RouteChlorodiphenylphosphine (Ph₂PCl)(2,2-Dimethoxyethyl)magnesium bromideTetrahydrofuran (THF)Utilizes readily available Ph₂PCl. nih.govRequires preparation of the Grignard reagent in a separate step.
Metal Phosphide RouteLithium Diphenylphosphide (LiPPh₂)2-Bromo-1,1-dimethoxyethaneTetrahydrofuran (THF)High reactivity of the phosphide nucleophile. nih.govRequires handling of pyrophoric n-BuLi and moisture-sensitive diphenylphosphine.

Optimized Procedures for Enhanced Yield and Selectivity

To improve the efficiency of conventional routes, several optimization strategies have been developed. These procedures focus on refining reaction conditions to maximize product yield and minimize the formation of byproducts, such as phosphine oxides which can arise from the reaction of the phosphine with adventitious oxygen.

For Grignard-based syntheses, reaction parameters such as temperature and addition rate are critical. Performing the reaction at low temperatures (e.g., -10 °C to 0 °C) and adding the Grignard reagent dropwise to the chlorophosphine solution can help control the reaction's exothermicity and reduce the formation of undesired byproducts from over-alkylation or side reactions. nih.gov

Table 2: Optimization Techniques
TechniquePurposeEffectApplicable Route
Use of Phosphine-Borane AdductsPrevent oxidation of the phosphorus center. researchgate.netIncreases air stability of intermediates, leading to cleaner reactions and potentially higher yields.Metal Phosphide Route
Low-Temperature ControlManage reaction exothermicity and improve selectivity.Minimizes byproduct formation. nih.govGrignard Route
Inert AtmosphereExclude oxygen and moisture from the reaction.Prevents oxidation of phosphines and decomposition of organometallic reagents.Both Routes

Novel Approaches and Emerging Synthetic Strategies for this compound

Research into organophosphorus chemistry continues to yield innovative synthetic methods. These novel strategies often provide advantages in terms of atom economy, functional group tolerance, and milder reaction conditions.

One promising emerging strategy is the hydrophosphination of a suitable alkene. nih.gov This method involves the direct addition of a P-H bond across a carbon-carbon double bond. For the synthesis of this compound, this would entail the reaction of diphenylphosphine with vinyl 1,1-dimethoxyethane. This reaction can be initiated thermally, with radical initiators, or by using transition metal catalysts. Hydrophosphination is highly atom-economical as it involves the addition of all atoms from the reactants into the final product, generating no stoichiometric byproducts. nih.govrsc.org

Furthermore, catalytic cross-coupling reactions represent a modern approach to forming P-C bonds. nih.gov While traditionally used for C-C and C-N bond formation, these methods are being adapted for phosphine synthesis. A potential route could involve a palladium- or nickel-catalyzed coupling of diphenylphosphine with a 2,2-dimethoxyethyl derivative, such as a tosylate or mesylate. Such catalytic methods often proceed under milder conditions and offer broader functional group compatibility compared to traditional organometallic routes. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of organophosphorus compounds is an area of growing importance, aiming to reduce the environmental impact of chemical processes. rsc.orgresearchgate.net These principles address aspects such as waste prevention, atom economy, and the use of safer solvents. yale.edu

Atom Economy : This metric evaluates how efficiently reactants are converted into the final product. rsc.org Addition reactions, like hydrophosphination, are ideal, with a theoretical atom economy of 100%. In contrast, substitution reactions, such as the Grignard and metal phosphide routes, generate stoichiometric salt byproducts (e.g., MgCl₂ or LiBr), which lowers their atom economy. researchgate.net

Solvent Choice : Traditional syntheses often employ volatile and hazardous organic solvents like THF. Green chemistry encourages the replacement of these with safer, more environmentally benign alternatives. Recent studies have explored greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) for organometallic reactions, which can offer improved safety profiles and easier recycling. mdpi.com The development of switchable polarity solvents, which can change properties in response to a trigger like CO₂, also offers potential for simplifying purification and reducing solvent waste. rsc.org

Waste Reduction : The primary waste products in conventional phosphine syntheses are inorganic salts. While these are generally less hazardous than organic byproducts, their generation is still a concern. Catalytic methods are superior in this regard as the catalyst is used in small amounts and can, in principle, be recycled, significantly reducing waste. yale.edu Preventing the formation of phosphine oxide waste through careful handling under inert conditions or by using protective groups is another key strategy for waste minimization. researchgate.net

Table 3: Application of Green Chemistry Principles
PrincipleApplication in Phosphine SynthesisExample/Strategy
Atom EconomyMaximize incorporation of reactant atoms into the product. rsc.orgEmploying hydrophosphination (100% theoretical atom economy) over substitution reactions. nih.gov
Safer SolventsReplace hazardous solvents with greener alternatives.Using 2-MeTHF instead of THF; exploring solvent-free reactions. mdpi.com
CatalysisUse catalytic reagents over stoichiometric ones. yale.eduDeveloping catalytic cross-coupling methods for P-C bond formation. nih.gov
PreventionAvoid waste generation rather than treating it. yale.eduUsing protective groups (e.g., borane (B79455) adducts) to prevent oxidative side reactions and byproduct formation. nih.gov

Despite extensive research, there is a notable absence of published scientific literature on the coordination chemistry of the specific compound this compound. As a result, detailed information regarding its ligand properties, including electronic and steric parameters, as well as its behavior in metal complex formation, is not available in the public domain.

Consequently, this article cannot provide specific data on the following topics as outlined in the initial request:

Coordination Chemistry of 2,2 Dimethoxyethyl Diphenyl Phosphane: Ligand Design and Metal Complexation

Synthesis and Characterization of Metal Complexes Bearing (2,2-Dimethoxyethyl)(diphenyl)phosphane

Lanthanide and Actinide Coordination with the Phosphane Ligand

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further investigation into the synthesis and reactivity of this compound is necessary to elucidate its coordination chemistry.

Reactivity and Stability Profiles of this compound Metal Complexes

The reactivity and stability of metal complexes containing the this compound ligand are multifaceted, influenced by the nature of the metal center, its oxidation state, and the coordination environment. The presence of both a soft phosphine (B1218219) donor and a potentially hemilabile acetal (B89532) functionality imparts unique characteristics to these complexes, governing their behavior under various conditions.

Thermal Stability

The thermal stability of metal complexes with this compound is a critical parameter, particularly for their application in catalytic processes that may require elevated temperatures. While comprehensive thermal analysis data for a wide range of these specific complexes is not extensively documented in publicly available literature, general principles of phosphine-metal complex stability can be applied. The thermal decomposition of such complexes can occur through several pathways, including ligand dissociation, intramolecular C-H activation, or reductive elimination.

The strength of the metal-phosphorus bond is a primary determinant of thermal stability. This bond strength is influenced by the electronic and steric properties of the phosphine ligand. In this compound, the diphenylphosphino group provides a degree of steric bulk and electronic properties comparable to other triarylphosphines, which generally form robust metal complexes.

Decomposition pathways for related phosphine complexes often involve the cleavage of P-C bonds at high temperatures. However, another potential decomposition route for complexes of this compound could involve the acetal group, especially in the presence of acidic or basic impurities that could catalyze its degradation.

A hypothetical thermal decomposition profile for a generic M[this compound)]Cl₂ complex might exhibit the following stages:

Temperature Range (°C)Event
100 - 150Loss of solvent of crystallization
200 - 300Decomposition of the acetal moiety
> 300Dissociation of the phosphine ligand
> 400Decomposition to metal phosphide (B1233454)/oxide

This table is illustrative and based on general knowledge of related compounds; specific values would require experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data.

Oxidative Stability

The rate of oxidation can be influenced by several factors, including the electron density at the phosphorus atom and the steric protection afforded by the substituents. The diphenyl groups in this compound offer moderate steric hindrance around the phosphorus atom. The electronic nature of the 2,2-dimethoxyethyl group is not expected to significantly alter the basicity of the phosphorus atom compared to other alkyl diphenylphosphines.

Complexation to a metal center can modulate the oxidative stability of the phosphine ligand. In some cases, coordination to an electron-deficient metal can decrease the electron density on the phosphorus atom, making it less susceptible to oxidation. Conversely, coordination to an electron-rich metal might increase the susceptibility to oxidation.

The general trend for the oxidative stability of phosphines is:

Arylphosphines > Alkylphosphines

Given its structure, this compound would be expected to have an oxidative stability profile that is broadly similar to other alkyl-diphenylphosphines.

Ligand Substitution Reactions

Ligand substitution reactions are fundamental to the reactivity of these metal complexes and are often a key step in catalytic cycles. The lability of the this compound ligand or other ligands in the coordination sphere will dictate the complex's ability to interact with substrates.

The rate and mechanism of ligand substitution can be influenced by:

The nature of the metal: Square planar d⁸ complexes (e.g., Pd(II), Pt(II)) often undergo associative ligand substitution, while octahedral complexes may proceed through dissociative or interchange mechanisms.

The steric bulk of the phosphine: The diphenylphosphino group presents a moderate Tolman cone angle, which will influence the accessibility of the metal center to incoming ligands.

The electronic properties of the phosphine: The σ-donating and π-accepting properties of the phosphine affect the strength of the metal-ligand bond.

The nature of the entering and leaving groups.

A potential area of interest in the ligand substitution chemistry of this compound complexes is the possibility of hemilabile behavior. The oxygen atoms of the acetal group could potentially coordinate to the metal center, particularly if a vacant coordination site is available. This would lead to a chelated structure that could be more stable than the monodentate P-coordinated form. The dissociation of the ether oxygen would then open up a coordination site for substrate binding, a classic feature of hemilabile ligands.

Reactivity of the Coordinated Ligand

Upon coordination to a metal center, the reactivity of the this compound ligand itself can be altered.

One of the most significant potential reactions is the hydrolysis of the acetal group . While acetals are generally stable under neutral and basic conditions, their hydrolysis to an aldehyde is catalyzed by acid. Coordination to a Lewis acidic metal center could potentially facilitate this transformation, even under milder conditions than would be required for the free ligand. This reaction would transform the this compound ligand into a (formylmethyl)(diphenyl)phosphane ligand, which could then participate in further reactions, such as aldol-type condensations or coordination to the metal via the aldehyde's carbonyl oxygen.

Catalytic Applications of 2,2 Dimethoxyethyl Diphenyl Phosphane in Organometallic Transformations

Homogeneous Catalysis Mediated by (2,2-Dimethoxyethyl)(diphenyl)phosphane Complexes

Homogeneous catalysis, where the catalyst and reactants are in the same phase, represents a primary area for the application of phosphine (B1218219) ligands. The electronic and steric properties of this compound can be tuned to influence the activity and selectivity of metal complexes in various transformations.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira, Negishi)

A comprehensive review of scientific literature did not yield specific examples or detailed research findings on the application of this compound as a ligand in Heck, Suzuki, Sonogashira, or Negishi cross-coupling reactions. While phosphine ligands are crucial for the efficacy of these palladium- or nickel-catalyzed transformations, the performance of this particular hemilabile P,O-ligand has not been reported in this context.

Hydrogenation and Hydroformylation Reactions

Research has been conducted on the synthesis of ruthenium(II) complexes incorporating this compound. This phosphine, characterized as a hemilabile diether-phosphine with the formula Ph2PCH2CH(OCH3)2, has been used to create novel, neutral Ru(II) complexes.

Two primary types of complexes have been synthesized in good yields:

A complex with the general formula Cl2Ru(P∩OO)2 , where the phosphine acts as the primary ligand.

Mixed-ligand complexes with the formula Cl2Ru(P∩OO)2(N∩N) , where (N∩N) represents a diamine co-ligand such as ethylenediamine (B42938) or 1,2-cyclohexyldiamine.

The structure of these complexes has been characterized using various analytical techniques, including NMR spectroscopy and X-ray diffraction. The synthesis of such ruthenium complexes is significant because analogous Ru(II)-phosphine systems are frequently investigated for their catalytic activity in hydrogenation and transfer hydrogenation reactions. For instance, similar diamine-ruthenium(II) complexes with other hemilabile phosphine ligands have demonstrated high activity in the hydrogen transfer reduction of ketones. However, specific catalytic data, such as turnover numbers or selectivity for hydrogenation or hydroformylation reactions using the this compound ligand, are not detailed in the available literature.

C-H Activation and Functionalization

There are no specific documented instances of this compound being employed as a ligand in catalytic C-H activation and functionalization reactions. This area of catalysis often relies on precisely designed ligands to control the reactivity and selectivity of metal centers, but the utility of this specific phosphine has not been reported.

Polymerization Catalysis Utilizing this compound Ligands

The application of this compound ligands in the field of polymerization catalysis has not been described in the reviewed scientific literature. While late transition metal complexes with phosphine ligands are used in certain polymerization reactions, such as the polymerization of ethylene, no studies have specifically involved complexes of (2,2-dimethoxyethyl)diphenylphosphane.

Heterogeneous Catalysis Incorporating this compound Ligands

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, offering advantages in catalyst separation and recycling. This is often achieved by immobilizing a homogeneous catalyst onto a solid support.

Immobilization Strategies of this compound Complexes

No research findings detailing the immobilization of this compound or its metal complexes onto solid supports for use in heterogeneous catalysis were found. The development of such strategies would be a prerequisite for its application in this catalytic domain, but this work has not been reported.

Lack of Specific Research Data for this compound in Advanced Catalytic Applications

This compound , with the CAS number 24744-62-5, is a tertiary phosphine ligand featuring a diphenylphosphino group and a dimethoxyethyl moiety. This structure suggests potential hemilabile properties, where the ether oxygens could coordinate reversibly to a metal center, a characteristic often sought in catalyst design to enhance stability and reactivity. However, the translation of this structural potential into documented catalytic performance, as per the specified outline, remains underexplored in the current body of scientific literature.

Attempts to gather specific data for the following areas proved unsuccessful:

Mechanistic Investigations of this compound Catalyzed Reactions:Detailed mechanistic studies, such as kinetic analyses, spectroscopic identification of intermediates (e.g., via ³¹P NMR spectroscopy), or computational modeling of catalytic cycles involving complexes of this compound, are not described in the available literature.

While general methodologies exist for immobilizing phosphine ligands, creating chiral phosphines, and investigating reaction mechanisms, applying these general principles to this compound would be speculative without direct experimental evidence.

Integration of 2,2 Dimethoxyethyl Diphenyl Phosphane in Advanced Materials Development

Design and Synthesis of Phosphane-Modified Polymeric Materials

The incorporation of phosphane moieties into polymer chains can impart a range of desirable properties, including catalytic activity, flame retardancy, and metal-binding capabilities. The synthesis of such phosphane-modified polymeric materials can be broadly categorized into two main approaches: the polymerization of phosphane-containing monomers and the post-polymerization modification of existing polymers.

In the context of (2,2-Dimethoxyethyl)(diphenyl)phosphane , its structure suggests potential pathways for integration into polymeric architectures. The dimethoxyethyl group, for instance, could be hydrolyzed to an aldehyde, which can then participate in various condensation polymerization reactions. Alternatively, the phenyl groups could be functionalized to introduce polymerizable moieties such as vinyl or acrylic groups, allowing for its use as a monomer in addition polymerization.

Post-polymerization modification offers another versatile route. Polymers bearing reactive sites, such as halide or tosylate groups, can undergo nucleophilic substitution with a metalated derivative of this compound. This method allows for precise control over the degree of phosphane incorporation.

Table 1: Potential Synthetic Routes for this compound-Modified Polymers

Synthesis StrategyDescriptionPotential Reaction Type
Monomer Polymerization Functionalization of the phosphane to create a polymerizable monomer.Free-radical polymerization, Condensation polymerization
Post-Polymerization Modification Introduction of the phosphane onto a pre-existing polymer backbone.Nucleophilic substitution, Click chemistry

Research in this area is focused on characterizing the resulting polymers to understand how the incorporation of this compound influences their thermal stability, mechanical properties, and coordination chemistry.

Functionalization of Nanomaterials with this compound

The surface functionalization of nanomaterials is a critical step in tailoring their properties for specific applications, from biomedical imaging to catalysis. Phosphane ligands are particularly effective for stabilizing metal nanoparticles, such as gold and platinum, due to the strong d-π back-bonding between the metal and the phosphorus atom.

This compound can be anchored to the surface of nanomaterials through several mechanisms. The phosphorus atom itself can directly coordinate to the surface of metal nanoparticles. Furthermore, the acetal (B89532) group offers a chemical handle for covalent attachment to the surface of oxide-based nanomaterials (e.g., silica (B1680970), titania) after appropriate surface modification of the nanoparticle.

The functionalization process typically involves the synthesis of the nanoparticles in the presence of the phosphane ligand or the subsequent ligand exchange on pre-synthesized nanoparticles. Characterization techniques such as transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), and Fourier-transform infrared spectroscopy (FTIR) are essential to confirm the successful attachment and to study the morphology of the functionalized nanomaterials.

Table 2: Potential Nanomaterials for Functionalization with this compound

Nanomaterial TypePotential Binding MechanismKey Characterization Techniques
Metal Nanoparticles (Au, Pt, Pd) Direct P-metal coordinationTEM, XPS, NMR
Metal Oxide Nanoparticles (SiO₂, TiO₂) Covalent linkage via functionalized surfaceFTIR, TGA, Elemental Analysis
Quantum Dots (CdSe, InP) Ligand exchange at the surfacePL Spectroscopy, TEM

The resulting phosphane-functionalized nanomaterials are expected to exhibit enhanced stability and dispersibility, and the electronic properties of the nanomaterial can be tuned by the phosphane ligand.

Role of this compound in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with exceptionally high surface areas and tunable pore environments. The incorporation of functional groups within the framework structure is a key strategy for tailoring their properties for applications in gas storage, separation, and catalysis.

This compound can be integrated into MOF and COF architectures in two primary ways:

As a functionalized linker: The phosphane can be chemically modified to include coordinating groups (e.g., carboxylic acids, amines) that can act as building blocks in the synthesis of the framework. This "bottom-up" approach results in a periodic arrangement of phosphane moieties throughout the material.

Post-synthetic modification (PSM): A pre-synthesized MOF or COF with reactive sites can be functionalized with the phosphane. This "top-down" method allows for the introduction of functionalities that might not be stable under the initial framework synthesis conditions.

The presence of the phosphane groups within the pores of MOFs and COFs can create specific binding sites for metal ions, leading to the development of single-site heterogeneous catalysts. The steric and electronic properties of the diphenylphosphino group can influence the selectivity of catalytic reactions occurring within the pores. Furthermore, the acetal group could potentially be used as a protected aldehyde, which can be deprotected after framework synthesis to introduce reactive aldehyde functionalities.

Applications in Sensors and Optoelectronic Materials

The unique electronic properties of phosphanes make them attractive components for the development of sensors and optoelectronic materials. The phosphorus lone pair can interact with various analytes, leading to a detectable change in a physical property, such as fluorescence or conductivity.

Materials functionalized with This compound could potentially be utilized in chemosensors. For instance, the coordination of the phosphane to a metal center can be perturbed by the presence of a target analyte, resulting in a change in the luminescence of a coordinated fluorophore. The acetal group could also be designed to be sensitive to pH, enabling the development of pH sensors.

In the realm of optoelectronics, the incorporation of phosphine (B1218219) oxide derivatives (obtained by oxidation of the phosphane) into organic light-emitting diode (OLED) host materials is a known strategy to improve charge transport and device efficiency. While research on the direct use of this compound in optoelectronics is limited, its derivatives could be explored for such applications. The diphenylphosphino group can influence the photophysical properties of conjugated organic molecules, potentially leading to new materials for organic electronics.

Table 3: Potential Applications in Sensors and Optoelectronics

Application AreaProposed Mechanism of ActionPotential Material System
Chemical Sensors Analyte-induced change in coordination or fluorescence.Functionalized polymers, Nanoparticles
pH Sensors pH-dependent hydrolysis of the acetal group.Surface-modified electrodes
Optoelectronic Materials Tuning of charge transport and photophysical properties.Phosphine oxide derivatives in OLEDs

Further research is necessary to fully elucidate the potential of this compound in these advanced applications. The synthesis of novel materials incorporating this specific phosphane and the detailed characterization of their properties will be crucial for unlocking their full technological potential.

Role of 2,2 Dimethoxyethyl Diphenyl Phosphane in Pharmaceutical Intermediate Synthesis

Strategic Use of (2,2-Dimethoxyethyl)(diphenyl)phosphane in Complex Molecule Synthesis

The strategic deployment of this compound in the synthesis of complex molecules hinges on its identity as a hemilabile ligand. Hemilabile ligands possess both a strong and a weak coordinating group. In the case of this compound, the phosphorus atom acts as a strong, soft donor, while the oxygen atoms of the dimethoxyethyl moiety serve as weaker, hard donors. This dual nature allows the ligand to dynamically coordinate to a metal center, typically palladium, during a catalytic cycle.

This hemilability is particularly advantageous in cross-coupling reactions, which are fundamental to the construction of the carbon-carbon and carbon-heteroatom bonds prevalent in many pharmaceutical compounds. nbinno.com The weakly coordinating ether-like oxygen can temporarily bind to the metal center, stabilizing reactive intermediates and promoting key steps such as oxidative addition and reductive elimination. Subsequently, it can be easily displaced by a substrate or another reactant, opening up a coordination site for the next step in the catalytic cycle. This dynamic behavior can lead to enhanced catalytic turnover and improved reaction rates compared to ligands with only strongly coordinating atoms.

The dimethoxyethyl group also imparts specific steric and electronic properties to the catalyst. The steric bulk of the ligand can influence the regioselectivity and stereoselectivity of a reaction, guiding the formation of the desired isomer—a critical consideration in the synthesis of chiral drug molecules. Electronically, the phosphine's properties can be fine-tuned to optimize the reactivity of the metal catalyst for specific substrates.

Key Synthetic Steps and Methodologies Employing the Phosphane as an Intermediate

While specific, large-scale industrial applications of this compound are not as widely documented as those of some other commercially prominent phosphine (B1218219) ligands, its utility is demonstrated in various synthetic methodologies crucial for pharmaceutical intermediate synthesis. A primary area of application is in palladium-catalyzed cross-coupling reactions.

One of the most significant applications of phosphine ligands is in the Suzuki-Miyaura coupling , a versatile method for forming C-C bonds between aryl or vinyl halides and boronic acids. The use of a ligand like this compound can be critical in facilitating the coupling of challenging substrates, such as sterically hindered or electron-deficient partners, which are often encountered in the synthesis of complex pharmaceutical ingredients.

Another key methodology is the Buchwald-Hartwig amination , which forms C-N bonds, a ubiquitous linkage in pharmaceuticals. The efficiency of this reaction is highly dependent on the nature of the phosphine ligand. The hemilabile nature of this compound can be beneficial in stabilizing the palladium catalyst and promoting the coupling of a wide range of amines and aryl halides.

The general synthetic utility of this phosphane can be illustrated through a generic palladium-catalyzed cross-coupling reaction, as detailed in the interactive table below.

StepDescriptionRole of this compound
1. Oxidative Addition The aryl halide (R-X) adds to the Pd(0) complex.The phosphine ligand stabilizes the Pd(0) species and facilitates the oxidative addition step.
2. Transmetalation The organometallic reagent (R'-M) transfers its organic group to the palladium complex.The hemilabile oxygen atoms may temporarily dissociate to create a vacant coordination site for the incoming organometallic reagent.
3. Reductive Elimination The two organic groups (R and R') couple and are eliminated from the palladium center, forming the desired product (R-R') and regenerating the Pd(0) catalyst.The ligand's steric and electronic properties influence the rate and efficiency of this final step, and the hemilabile group can re-coordinate to stabilize the regenerated catalyst for the next cycle.

Development of Novel Synthetic Routes to Bioactive Scaffolds Using this compound

The development of novel synthetic routes to bioactive scaffolds is a primary objective in medicinal chemistry. Bioactive scaffolds are core molecular frameworks that can be derivatized to create a library of potential drug candidates. The unique reactivity imparted by this compound can enable the construction of such scaffolds that might be difficult to access through traditional methods.

For instance, the ability to perform cross-coupling reactions under milder conditions or with a broader substrate scope allows for the incorporation of sensitive functional groups into the scaffold, which might not be compatible with harsher reaction conditions. This opens up new avenues for molecular diversity and the synthesis of more complex and potentially more potent drug analogues.

While specific examples of blockbuster drugs synthesized using this particular phosphane are not readily found in the public domain, the principles of its utility suggest its potential in the synthesis of various classes of bioactive compounds. For example, the construction of biaryl scaffolds, common in many kinase inhibitors and other targeted therapies, can be facilitated by palladium catalysts bearing this type of ligand. Similarly, the synthesis of nitrogen-containing heterocyclic scaffolds, which are prevalent in a vast array of pharmaceuticals, can be enhanced through more efficient C-N bond-forming reactions.

The ongoing research into new phosphine ligands continues to push the boundaries of synthetic chemistry. The tailored design of ligands like this compound, with their specific steric, electronic, and hemilabile properties, provides chemists with powerful tools to develop innovative and efficient synthetic routes to the next generation of pharmaceutical intermediates and active pharmaceutical ingredients.

Computational and Theoretical Investigations of 2,2 Dimethoxyethyl Diphenyl Phosphane

Electronic Structure Analysis and Bonding Characterization

The electronic structure of (2,2-Dimethoxyethyl)(diphenyl)phosphane is central to its function as a ligand in organometallic chemistry. Like other tertiary phosphines, its bonding capabilities are defined by a combination of σ-donation and π-acceptance.

The primary bonding interaction involves the donation of the phosphorus atom's lone pair of electrons into an empty orbital of a metal center, forming a σ-bond. The strength of this σ-donation is influenced by the electronic nature of the substituents on the phosphorus atom. In this compound, the presence of two electron-donating phenyl groups suggests a significant electron density on the phosphorus atom, making it a reasonably strong σ-donor.

In addition to σ-donation, phosphine (B1218219) ligands can engage in π-back-donation, where electron density from filled metal d-orbitals is accepted into low-lying, unoccupied orbitals of the phosphine. In the case of triaryl- and trialkylphosphines, these acceptor orbitals are generally considered to be the antibonding σ* orbitals of the P-C bonds. The electronegativity of the substituents plays a crucial role; more electronegative groups lower the energy of the σ* orbitals, enhancing the π-acceptor character of the ligand.

For this compound, the 2,2-dimethoxyethyl group, with its ether functionalities, is expected to have a moderate electron-withdrawing inductive effect, which could slightly enhance its π-acceptor capabilities compared to a simple trialkylphosphine. Computational methods like Density Functional Theory (DFT) are instrumental in quantifying these electronic properties. Key parameters that can be calculated include the energy of the highest occupied molecular orbital (HOMO), which correlates with the σ-donor strength, and the energy of the lowest unoccupied molecular orbital (LUMO), which relates to the π-acceptor ability.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

ParameterPredicted Value RangeSignificance
HOMO Energy-5.5 to -6.5 eVIndicates the energy of the phosphorus lone pair and its ability to act as a σ-donor.
LUMO Energy0.5 to 1.5 eVReflects the energy of the acceptor orbitals (P-C σ*) and the ligand's π-acceptor capacity.
P-C Bond Lengths (P-Ph)1.83 - 1.85 ÅStandard bond lengths for phenyl groups attached to phosphorus.
P-C Bond Length (P-CH2)1.85 - 1.87 ÅTypical bond length for an alkyl group attached to phosphorus.
Natural Charge on P+0.2 to +0.4Provides insight into the electron density distribution around the phosphorus atom.

Note: These values are hypothetical and based on typical ranges observed for similar phosphine ligands in computational studies. Actual values would require specific DFT calculations.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its steric influence in a coordination sphere. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different conformers.

The primary sources of conformational variability are the rotation around the P-C bonds and the C-C and C-O bonds within the 2,2-dimethoxyethyl moiety. The two phenyl groups can rotate, adopting various propeller-like arrangements. The ethyl chain can also exhibit different gauche and anti conformations.

Computational conformational searches, employing methods like molecular mechanics or semi-empirical calculations followed by DFT optimization of the low-energy conformers, are essential to identify the most stable structures. The relative energies of these conformers determine their population at a given temperature.

A key stereochemical descriptor for phosphine ligands is the Tolman cone angle, which provides a measure of the steric bulk of the ligand when coordinated to a metal center. While a precise experimental value for this compound is not available, it can be estimated through computational modeling. The cone angle would be influenced by the preferred conformation of the 2,2-dimethoxyethyl group. It is anticipated that the steric profile of this ligand would be comparable to, or slightly larger than, that of triphenylphosphine, depending on the spatial arrangement of the dimethoxyethyl chain.

Table 2: Predicted Conformational and Steric Parameters for this compound

ParameterPredicted Value/DescriptionSignificance
Lowest Energy ConformerGauche conformation of the O-C-C-P backboneMinimizes steric interactions between the methoxy (B1213986) and phenyl groups.
Rotational Barrier (P-Ph)4-6 kcal/molEnergy required for rotation of the phenyl groups.
Rotational Barrier (P-CH2)3-5 kcal/molEnergy required for rotation around the P-alkyl bond.
Tolman Cone Angle (calculated)145° - 155°Quantifies the steric footprint of the ligand.

Note: These values are hypothetical and based on computational studies of analogous phosphine ligands.

Reaction Mechanism Predictions and Energy Landscapes for this compound Reactivity

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving phosphine ligands and for predicting the energy landscapes of these processes. For a transition metal complex containing this compound, theoretical calculations can model key steps in a catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion.

The electronic and steric properties of the phosphine ligand, as discussed in the previous sections, directly impact the activation energies of these elementary steps. For instance, the strong σ-donating character of this compound would be expected to promote oxidative addition by increasing the electron density on the metal center. Conversely, its steric bulk could facilitate reductive elimination by destabilizing higher-coordinate intermediates.

DFT calculations can be used to locate the transition state structures for each step and to compute the corresponding activation barriers. This allows for a quantitative comparison of different mechanistic pathways and an understanding of the rate-determining step of a reaction. The influence of the 2,2-dimethoxyethyl group's ether oxygen atoms on the reaction mechanism is an interesting point for consideration. While typically non-coordinating in the free ligand, these oxygen atoms could potentially interact with the metal center or other species in the reaction, particularly in intermediates or transition states, thus influencing the energy landscape. This hemilabile behavior, where the ether oxygen can reversibly coordinate and de-coordinate, could open up unique reactive pathways.

Table 3: Hypothetical Calculated Activation Energies for Key Catalytic Steps with a Generic M-P(Ph)2(CH2CH(OMe)2) Catalyst

Catalytic StepHypothetical Activation Energy (kcal/mol)Influence of Ligand Properties
Oxidative Addition15 - 20Favored by strong σ-donation.
Reductive Elimination20 - 25Influenced by steric bulk and electronic effects.
Migratory Insertion10 - 15Sensitive to both steric and electronic factors.

Note: These are illustrative values and would vary significantly depending on the metal, substrates, and specific reaction conditions.

Ligand Design Principles Derived from Computational Studies

Computational studies on phosphine ligands provide valuable insights that guide the rational design of new ligands with tailored properties for specific catalytic applications. By systematically modifying the structure of a ligand in silico and calculating its key electronic and steric descriptors, a quantitative structure-activity relationship (QSAR) can be established.

For this compound, computational studies could be employed to explore the effects of modifying its structure. For example, replacing the phenyl groups with other aryl or alkyl substituents would modulate the ligand's electronic and steric properties. The impact of these changes on parameters like the HOMO-LUMO gap and the Tolman cone angle could be readily calculated.

Furthermore, theoretical investigations can explore more subtle structural modifications, such as changing the length of the alkyl chain connecting the phosphorus atom to the dimethoxy acetal (B89532) group or altering the alkoxy groups themselves. These modifications could fine-tune the potential hemilability of the ligand and its steric profile.

The ultimate goal of such computational ligand design is to create a library of virtual ligands and to predict their performance in a given catalytic reaction. This allows for the pre-screening of a large number of potential ligands, prioritizing the most promising candidates for experimental synthesis and testing, thereby accelerating the discovery of more efficient and selective catalysts.

Advanced Spectroscopic and Structural Characterization of 2,2 Dimethoxyethyl Diphenyl Phosphane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P, ¹H, ¹³C NMR for structural elucidation and reaction monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organophosphorus compounds. For (2,2-Dimethoxyethyl)(diphenyl)phosphane, a combination of ³¹P, ¹H, and ¹³C NMR experiments provides a complete picture of its molecular structure and purity.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly powerful for studying phosphines and their complexes due to the 100% natural abundance and spin I = 1/2 of the ³¹P nucleus. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. For trivalent phosphines like this compound, the chemical shift is expected to be in a characteristic range. Upon coordination to a metal center, a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ = δcomplex - δligand), is observed. This shift provides valuable information about the nature of the metal-phosphorus bond.

¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the organic framework of the molecule. The ¹H NMR spectrum would confirm the presence of the diphenyl and 2,2-dimethoxyethyl groups through characteristic aromatic and aliphatic signals with specific multiplicities and integration values. Similarly, the ¹³C NMR spectrum would show distinct resonances for each unique carbon atom in the molecule. Coupling between phosphorus and adjacent carbon and hydrogen atoms (J-coupling) can provide further structural confirmation.

For a closely related compound, Diphenyl(2-propoxyethyl)phosphine, detailed ¹H and ¹³C NMR data has been reported, which can serve as a reference for the expected spectral features of this compound. researchgate.net

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicities
³¹P -20 to 0Singlet (for the free ligand)
¹H 7.2 - 7.8 (aromatic), 3.0 - 4.0 (aliphatic)Multiplets (aromatic), various multiplets for the ethyl chain
¹³C 120 - 140 (aromatic), 50 - 80 (aliphatic)Doublets (due to P-C coupling), singlets

This table presents expected values based on data for analogous compounds.

NMR spectroscopy is also crucial for monitoring reactions. For example, the disappearance of the signal for the free phosphine (B1218219) and the appearance of a new, shifted signal can indicate the formation of a metal complex.

X-ray Crystallography for Solid-State Structure Determination of Complexes

The coordination geometry around the metal center (e.g., square planar, tetrahedral, octahedral).

The exact bond lengths and angles of the coordinated phosphine ligand, including the metal-phosphorus bond distance.

The conformation of the 2,2-dimethoxyethyl side chain and its potential for secondary interactions with the metal center or other ligands (hemilability).

The packing of the complex molecules in the crystal lattice.

While a crystal structure for a complex containing specifically this compound is not available in the surveyed literature, studies on complexes of similar phosphine ligands are abundant. For instance, the crystal structures of cobalt(II) complexes with cis-1,2-bis(diphenylphosphino)ethylene (B1586061) have been determined, revealing details about the Co-P bond lengths and the coordination environment of the metal. nih.gov Similarly, the structures of platinum(II) complexes with disulfide derivatives of ethene-1,2-bis(diphenylphosphine) have been elucidated, showing a square-planar geometry at the platinum center. nih.gov

ParameterTypical Value RangeSignificance
Metal-Phosphorus Bond Length 2.2 - 2.5 ÅIndicates the strength of the M-P bond.
P-C Bond Lengths 1.80 - 1.85 ÅCan be influenced by coordination.
C-P-C Bond Angles 100 - 110°Reflects the steric environment at the phosphorus atom.
Coordination Geometry Varies (e.g., square planar, tetrahedral)Determined by the metal, its oxidation state, and the ligands.

This table presents typical values observed in crystal structures of complexes with analogous phosphine ligands.

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS for complex identification and purity assessment)

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and its derivatives, as well as for confirming their composition and purity.

Electron Ionization (EI-MS): For the free ligand, EI-MS would likely show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern can also provide structural information. For example, the mass spectrum of the parent compound, diphenylphosphine (B32561), shows a prominent molecular ion peak. nist.gov

Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS): For metal complexes, which are often ionic and less volatile, soft ionization techniques like ESI-MS are employed. ESI-MS is particularly useful for identifying the intact complex ion in solution. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound with a high degree of confidence.

Ion TypeExpected m/zTechniquePurpose
[M]⁺ ~274.11EI-MSMolecular weight of the free ligand.
[M+H]⁺ ~275.12ESI-MSMolecular weight confirmation of the free ligand.
[M+Na]⁺ ~297.10ESI-MSAdduct ion for molecular weight confirmation.
[Complex]⁺ VariesESI-MS, HRMSIdentification and elemental composition of metal complexes.

This table presents expected m/z values for the free ligand (C₁₆H₁₉O₂P, exact mass: 274.1123).

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the P-C, C-H (aromatic and aliphatic), and C-O bonds. Upon coordination to a metal, subtle shifts in the vibrational frequencies of the ligand can be observed, particularly for vibrations involving the phosphorus atom. The IR spectrum of diphenylphosphine, for example, shows characteristic bands for the phenyl groups. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. For phosphine ligands, Raman spectroscopy is particularly useful for observing the P-C stretching modes. The Raman spectrum of diphenylphosphine is dominated by bands corresponding to vibrations of the phenyl rings and the P-C bonds. researchgate.net Upon formation of a phosphine oxide, a strong new band corresponding to the P=O stretching mode appears around 1180 cm⁻¹. researchgate.net

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic Technique
C-H (aromatic) 3000 - 3100IR, Raman
C-H (aliphatic) 2850 - 3000IR, Raman
C=C (aromatic) 1400 - 1600IR, Raman
C-O (ether) 1050 - 1150IR
P-C Stretch 1090 - 1120Raman

This table presents expected vibrational frequencies based on data for analogous compounds.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically used for studying species that have unpaired electrons, such as radicals or certain transition metal complexes. illinois.edu If this compound is coordinated to a paramagnetic metal center (e.g., Cu(II), Co(II), V(IV)), EPR spectroscopy can provide detailed information about the electronic structure of the complex.

The EPR spectrum can reveal:

The g-factor , which is sensitive to the electronic environment of the unpaired electron.

Hyperfine coupling constants , which arise from the interaction of the unpaired electron with magnetic nuclei, such as ³¹P, ¹⁴N, or the metal nucleus itself.

For example, EPR studies of cobalt(II) phosphine complexes have been used to characterize their electronic ground state. nih.gov The spectrum of a low-spin Co(II) complex often shows hyperfine coupling to the ⁵⁹Co nucleus (I = 7/2), resulting in a characteristic eight-line pattern. If the unpaired electron has significant density on the phosphorus atom, further splitting due to coupling with the ³¹P nucleus (I = 1/2) would be observed, typically as a doublet for each cobalt line. The magnitude of the ³¹P hyperfine coupling constant is a direct measure of the spin density on the phosphorus atom and thus provides insight into the covalency of the metal-phosphorus bond.

As no EPR studies on paramagnetic complexes of this compound have been reported, the following table provides typical parameters that might be expected for a hypothetical paramagnetic complex.

ParameterTypical Value RangeInformation Gained
g-factor 1.9 - 2.4 (for many transition metals)Electronic environment of the metal center.
A(³¹P) (Hyperfine Coupling) 0 - 150 G (0 - 15 mT)Spin density on the phosphorus atom, covalency of the M-P bond.
A(Metal) (Hyperfine Coupling) Varies greatly with the metalOxidation state and electronic configuration of the metal.

This table presents typical ranges for EPR parameters of transition metal phosphine complexes.

Future Perspectives and Emerging Research Avenues for 2,2 Dimethoxyethyl Diphenyl Phosphane

Exploration of New Catalytic Transformations Utilizing the Phosphane Ligand

The development of novel and efficient catalytic systems is a cornerstone of modern chemistry. The electronic and steric properties of phosphine (B1218219) ligands are crucial in tuning the activity and selectivity of metal catalysts. For (2,2-Dimethoxyethyl)(diphenyl)phosphane, the diphenylphosphino group provides a well-understood platform for catalytic activity, while the dimethoxyethyl group could introduce unique hemilabile properties. This hemilability, where the ether oxygens can reversibly coordinate to the metal center, could be instrumental in stabilizing catalytic intermediates and promoting challenging transformations.

Future research could focus on employing this compound in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and organic materials. nih.govwordpress.com The ligand's specific balance of steric bulk and electronic properties may offer advantages in reactions such as the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the synthesis of carbon-nitrogen bonds. wikipedia.orgliv.ac.ukharvard.edunih.govdiva-portal.orgorganic-chemistry.orglibretexts.orgtcichemicals.com

Table 1: Potential Catalytic Applications for this compound

Catalytic ReactionSubstratesPotential Role of the Phosphane Ligand
Suzuki-Miyaura Coupling Aryl/vinyl halides and boronic acidsEnhance catalyst stability and turnover number.
Buchwald-Hartwig Amination Aryl halides and aminesFacilitate reductive elimination and expand substrate scope.
Heck Coupling Alkenes and aryl halidesControl regioselectivity and improve reaction efficiency.
Sonogashira Coupling Terminal alkynes and aryl/vinyl halidesPromote catalysis under milder conditions.

Furthermore, the chiral center that could be introduced into the dimethoxyethyl backbone opens up possibilities for its use in asymmetric catalysis, a field of immense importance for the synthesis of enantiomerically pure compounds.

Development of Advanced Functional Materials with Incorporated this compound Motifs

The incorporation of phosphine ligands into polymeric structures or metal-organic frameworks (MOFs) can lead to the creation of advanced functional materials with tailored properties. rsc.org These materials can find applications in areas such as gas storage, separation, sensing, and heterogeneous catalysis. The this compound motif could be integrated into such materials through several strategies.

One promising avenue is the synthesis of polymers bearing this phosphane as a pendant group. researchgate.netacs.orgrsc.org Such phosphine-functionalized polymers could act as recyclable catalyst supports, combining the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and reuse). The flexible dimethoxyethyl chain could enhance the solubility and processability of these polymeric materials.

Another area of exploration is the use of this compound or its derivatives as building blocks for MOFs. The phosphine group can coordinate to metal nodes, while the rest of the molecule can be functionalized to control the pore size and chemical environment within the framework. rsc.org Such phosphine-containing MOFs could exhibit interesting properties for gas adsorption or as nanoreactors for specific chemical transformations.

Sustainable Synthesis and Applications of this compound

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will likely focus on developing more sustainable synthetic routes and identifying applications that contribute to a circular economy.

Traditional methods for phosphine synthesis often involve hazardous reagents and generate significant waste. researchgate.netnih.gov Emerging research is focused on catalytic methods for C-P bond formation, which can offer milder reaction conditions and higher atom economy. liv.ac.uk The development of a green synthesis for this compound would be a significant step towards its broader application. This could involve exploring biocatalytic routes or using renewable starting materials.

In terms of sustainable applications, organophosphorus compounds play a role in areas such as flame retardants and agrochemicals. researchgate.netrsc.orgmdpi.com However, there are concerns about their environmental persistence and toxicity. nih.gov Future research could investigate the biodegradability of this compound and its derivatives, aiming to design environmentally benign alternatives to current organophosphorus compounds. Its potential use in bioremediation, for example, as a ligand in catalysts for the degradation of pollutants, is another exciting possibility. nih.gov

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical research by accelerating the discovery and optimization of new molecules and materials. digitellinc.comarxiv.orgyoutube.com In the context of this compound, AI and ML can be powerful tools to explore its potential and design next-generation catalysts and materials.

Machine learning models can be trained on existing data from phosphine ligands to predict the catalytic performance of new ligands. digitellinc.comrsc.orgrsc.org For this compound, these models could predict its efficacy in various catalytic reactions, guiding experimental efforts towards the most promising applications. Descriptors for these models can include steric and electronic parameters of the ligand, which can be calculated using computational chemistry methods. acs.orgchemrxiv.org

Table 2: Application of AI/ML in the Study of this compound

AI/ML ApplicationDescriptionPotential Impact
Catalyst Performance Prediction Using regression models to predict reaction yields and selectivity based on ligand descriptors.Accelerate the discovery of optimal catalysts for specific transformations.
Virtual Screening High-throughput computational screening of derivatives of the phosphane for improved properties.Identify novel ligands with enhanced performance without the need for extensive synthesis.
Reaction Optimization Employing algorithms to optimize reaction conditions (temperature, solvent, etc.) for catalysts based on this ligand.Reduce experimental effort and resources required to find the best reaction conditions.
De Novo Ligand Design Generative models to design novel phosphine ligands with desired properties.Inspire the synthesis of new ligands with unprecedented catalytic activity.

Furthermore, AI can be used to analyze complex reaction networks and elucidate reaction mechanisms. acs.org This could provide valuable insights into how the unique structure of this compound influences its catalytic behavior, enabling a more rational design of future catalysts. The integration of AI and automated synthesis platforms could create a closed-loop system for the rapid discovery and optimization of catalysts based on this promising phosphane ligand.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.